molecular formula C32H35N9O14 B12739550 Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate CAS No. 97155-42-5

Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate

Cat. No.: B12739550
CAS No.: 97155-42-5
M. Wt: 769.7 g/mol
InChI Key: QGRQYQLOSWZXBC-UHFFFAOYSA-N
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Description

Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate is a complex organic compound with a unique structure that combines pyridine and aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate typically involves multiple steps. The initial step often includes the preparation of the pyridine derivative, followed by the introduction of the aniline moiety. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, ethanol, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate involves its interaction with molecular targets through various pathways:

    Molecular Targets: Enzymes, proteins, and other biological macromolecules.

    Pathways: The compound may act as a catalyst, facilitating specific chemical reactions by lowering the activation energy and stabilizing transition states.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate stands out due to its complex structure, which combines pyridine and aniline derivatives, making it versatile for various applications in chemistry, biology, and industry.

Properties

CAS No.

97155-42-5

Molecular Formula

C32H35N9O14

Molecular Weight

769.7 g/mol

IUPAC Name

N'-[2-(5-ethylpyridin-2-yl)ethyl]-N,N-dimethyl-N'-phenylpropane-1,3-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/C20H29N3.2C6H3N3O7/c1-4-18-11-12-19(21-17-18)13-16-23(15-8-14-22(2)3)20-9-6-5-7-10-20;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7,9-12,17H,4,8,13-16H2,1-3H3;2*1-2,10H

InChI Key

QGRQYQLOSWZXBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCN(CCCN(C)C)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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